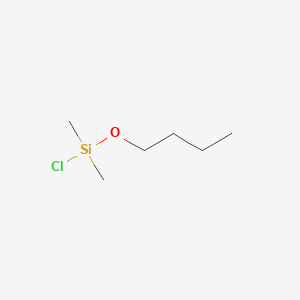
Silane, butoxychlorodimethyl-
Übersicht
Beschreibung
Silane, butoxychlorodimethyl- is a type of silane, which is a diverse class of charge-neutral organic compounds with the general formula SiR4 . The R substituents can be any combination of organic or inorganic groups . Most silanes contain Si-C bonds and are discussed under organosilicon compounds .
Synthesis Analysis
The synthesis of silanes like Silane, butoxychlorodimethyl- often involves complex processes. For instance, a chlorodimethylsilane (CDMS)-mediated reductive etherification reaction has been introduced as a versatile strategy for polyether synthesis . Another strategy involves the use of 3-butene-1-ol (BTO) and 3-mercaptopropyltrimethoxysilane (KH-590) as raw materials to synthesize hydroxyl group terminated silane based on a “click” reaction between –SH and –C=C– .Molecular Structure Analysis
Silanes have a molecular structure characterized by a backbone of alternating silicon and oxygen atoms . Molecules of silanes with short aliphatic carbon chains can be easily embedded in the starch structure, while longer side chains of silanes are primarily localized on the surface of the starch structure .Chemical Reactions Analysis
Silanes undergo various chemical reactions. For instance, elementary silicon reacts with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors to produce silanes . Silanes can also undergo a silanization reaction, which involves the formation of covalent M-O-M’ bonds (M = substrate and M’ = Si, Ti, Zr, etc.) during the drying stage .Physical And Chemical Properties Analysis
Silanes exhibit various physical and chemical properties. For instance, the analysis of organosilicon modified starch properties showed an enhanced hydrophobic behavior, suggesting higher durability for the coatings . Silane-treated wood flour polypropylene composites also showed changes in their physical and mechanical properties .Wissenschaftliche Forschungsanwendungen
Enhancement of Cement Hydration and Mechanical Properties
Silanes and their derivatives, including silane oligomers and nanoparticles, are utilized to improve the hydration and mechanical properties of cement mortars. These compounds serve as coupling agents, combining different compositions in mortars and chemically interacting with calcium silicate hydrates, thus introducing an organic component into the cement's structure. Epoxy-based silane oligomers, in particular, have shown to enhance the flexural strength and compressive strength of mortars, making them suitable for high-strength applications (Feng et al., 2016).
Corrosion Protection and Surface Treatment
Silanes significantly contribute to corrosion protection and enhance the adhesion of organic coatings to metals. Studies have shown that silane films on metals, such as iron, undergo chemical transformations upon exposure to air, which improves the protective properties against corrosion. These transformations include the formation of iron oxides, SiO2, and related species, and polymerization of vinyl groups, contributing to enhanced barrier properties and corrosion inhibition (Flis & Kanoza, 2006).
Improvement of Epoxy Coatings
Silane-based treatments on steel substrates have been shown to significantly improve the corrosion resistance and adhesion properties of epoxy coatings. Incorporating graphene oxide nanosheets functionalized with silane compounds into the coatings enhances barrier properties and forms covalent bonds with the epoxy, further improving performance (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).
Reinforcement of Composites
Silane treatments on metal surfaces and reinforcements, such as E-glass fibre and metal wire meshes, have been used to increase the mechanical strength of epoxy resin hybrid composites. Such treatments enhance adhesion and delamination resistance, resulting in composites with improved tensile, flexural, and impact strengths, suitable for applications requiring sudden load resistance (Prakash & Jaisingh, 2018).
Gas Separation and Battery Technologies
Silanes have been employed in modifying the surface of inorganic membranes to enhance gas separation properties, demonstrating selectivity improvements for specific gas mixtures. Additionally, silane compounds have been explored as electrolyte solvents in lithium-ion batteries, indicating potential for improved battery performance and longevity (Singh, Way, & Dec, 2005).
Safety And Hazards
Silane is extremely flammable and can catch fire spontaneously if exposed to air . It contains gas under pressure and may explode if heated . It is also harmful if inhaled . Silane can easily be released without ignition and its greatest hazard is its unpredictable behavior when released to the air .
Zukünftige Richtungen
The future of silane polymer technology includes modifying the silane functional group to improve the properties of the silane-terminated polyethers . There is also interest in developing new strategies for constructing silane-terminated polyethers and exploring their application in diverse materials in depth .
Eigenschaften
IUPAC Name |
butoxy-chloro-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFINYWRLJHFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348485 | |
| Record name | silane, butoxychlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, butoxychlorodimethyl- | |
CAS RN |
1825-72-5 | |
| Record name | silane, butoxychlorodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)


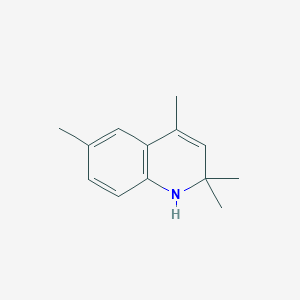
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)
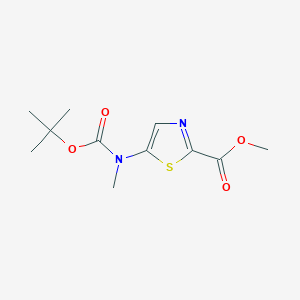
![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)
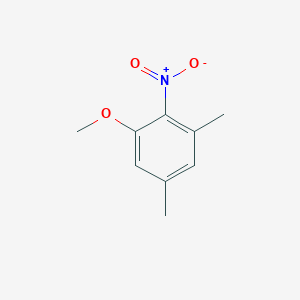


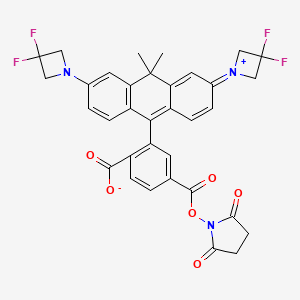
![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)